molecular formula C15H13ClN2O B6151726 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile CAS No. 1094434-45-3

4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile

Cat. No. B6151726
CAS RN: 1094434-45-3
M. Wt: 272.7
InChI Key:
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Description

4-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile is a compound that has been studied for its potential applications in scientific research. It is a synthetic compound that is composed of a benzonitrile group, a pyrrol group, and a chloroacetyl group. Its chemical formula is C14H14ClNO2 and its molecular weight is 265.72 g/mol. This compound has been studied for its possible use in the synthesis of other compounds, as well as its potential applications in scientific research.

Scientific Research Applications

4-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile has been studied for its potential applications in scientific research. It has been used in the synthesis of other compounds, such as quinoline-3-carboxylic acid, which has potential applications in drug discovery. Additionally, this compound has been studied for its potential use in the synthesis of fluorescent probes for imaging applications.

Mechanism of Action

The mechanism of action of 4-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile is not yet fully understood. However, it is believed that the compound may act as a catalyst in the synthesis of other compounds. Additionally, the compound may act as an inhibitor of certain enzymes, which could be useful in drug discovery.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may have some effects on the body's metabolism, as well as on the production of certain hormones. Additionally, the compound may have some effects on the immune system, as well as on the production of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile in laboratory experiments is its high reactivity. This compound is highly reactive, making it ideal for use in the synthesis of other compounds. Additionally, this compound is relatively inexpensive and easy to obtain. The main limitation of this compound is that it is highly toxic, which can make it dangerous to handle in the laboratory.

Future Directions

There are several potential future directions for research on 4-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile. One potential direction is to further investigate the biochemical and physiological effects of this compound on the body. Additionally, further research could be done on the potential applications of this compound in drug discovery and imaging applications. Finally, further research could be done on the mechanism of action of this compound and its potential use as a catalyst in the synthesis of other compounds.

Synthesis Methods

4-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile can be synthesized using a variety of methods. One method involves the reaction of 2,5-dimethyl-1H-pyrrol-1-yl bromide with 2-chloroacetyl chloride in the presence of a base such as potassium carbonate. This reaction yields the desired product in good yields. Another method involves the reaction of 2,5-dimethyl-1H-pyrrol-1-yl bromide with 2-chloroacetyl bromide in the presence of a base such as potassium carbonate. This reaction also yields the desired product in good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile' involves the reaction of 2-chloroacetyl chloride with 2,5-dimethylpyrrole to form 3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then reacted with 4-cyanobenzonitrile to yield the final product.", "Starting Materials": [ "2-chloroacetyl chloride", "2,5-dimethylpyrrole", "4-cyanobenzonitrile", "Anhydrous potassium carbonate", "Anhydrous dichloromethane", "Anhydrous ethanol", "Anhydrous sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 2,5-dimethylpyrrole (1.0 equiv) in anhydrous dichloromethane and cool the solution to 0°C.", "Step 2: Slowly add 2-chloroacetyl chloride (1.1 equiv) to the reaction mixture while stirring at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "Step 4: Add anhydrous potassium carbonate (1.5 equiv) to the reaction mixture and stir for an additional 30 minutes.", "Step 5: Add 4-cyanobenzonitrile (1.1 equiv) to the reaction mixture and stir for 12 hours at room temperature.", "Step 6: Filter the reaction mixture and wash the solid with anhydrous ethanol.", "Step 7: Combine the filtrate and washings and evaporate the solvent under reduced pressure.", "Step 8: Purify the crude product by column chromatography using a mixture of dichloromethane and ethanol as the eluent.", "Step 9: Dry the purified product over anhydrous sodium sulfate and obtain the final product as a white solid." ] }

CAS RN

1094434-45-3

Molecular Formula

C15H13ClN2O

Molecular Weight

272.7

Purity

0

Origin of Product

United States

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